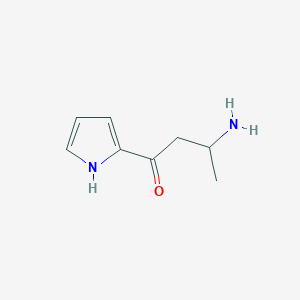

3-Amino-1-(1H-pyrrol-2-yl)butan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-amino-1-(1H-pyrrol-2-yl)butan-1-one |

InChI |

InChI=1S/C8H12N2O/c1-6(9)5-8(11)7-3-2-4-10-7/h2-4,6,10H,5,9H2,1H3 |

InChI Key |

LXBRFKIDNQNDSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C1=CC=CN1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 1 1h Pyrrol 2 Yl Butan 1 One and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-Amino-1-(1H-pyrrol-2-yl)butan-1-one, several key disconnections can be identified.

C-N Bond Disconnection: The most straightforward disconnection is at the C-N bond of the aminobutane side chain. This functional group interconversion (FGI) suggests a precursor like a γ-azido, γ-nitro, or γ-halo ketone, which can be converted to the primary amine in the final steps of the synthesis.

Acyl-Pyrrole C-C Bond Disconnection: The bond between the pyrrole (B145914) ring and the butanone carbonyl group can be disconnected. This suggests a Friedel-Crafts acylation-type reaction, where a pyrrole nucleus is acylated with a suitable butanoyl derivative (e.g., an acyl chloride or anhydride) bearing a protected or latent amine functionality at the 3-position.

Pyrrole Ring Disconnection: The most fundamental disconnections involve breaking the pyrrole ring itself. This leads back to acyclic precursors that can be cyclized using classical named reactions. For instance, a disconnection consistent with the Paal-Knorr synthesis would lead to a 1,4-dicarbonyl compound and a source of ammonia (B1221849). This 1,4-dicarbonyl precursor would already contain the necessary carbon framework for the butanone side chain.

These strategies form the basis for the synthetic approaches detailed in the following sections.

Classical Pyrrole Synthesis Approaches Applicable to this compound Precursors

Classical methods for pyrrole synthesis are robust and have been refined over more than a century. They are typically used to construct the pyrrole ring, which is then functionalized to yield the target molecule.

The Knorr pyrrole synthesis is a widely utilized reaction that constructs substituted pyrroles from an α-amino-ketone and a compound with an electron-withdrawing group (like a β-ketoester) alpha to a carbonyl group. wikipedia.orgsynarchive.com The reaction is typically catalyzed by acid and proceeds at room temperature. wikipedia.org

The mechanism involves the initial condensation of the amine and the ketone to form an imine, which then tautomerizes to an enamine. This is followed by an intramolecular cyclization, elimination of water, and final tautomerization to the aromatic pyrrole ring. wikipedia.org A significant challenge is that α-amino-ketones are prone to self-condensation and are therefore generally prepared in situ from the corresponding α-oximino ketone via reduction with reagents like zinc dust in acetic acid. wikipedia.org

To synthesize a precursor for this compound, one could react an appropriately substituted α-amino ketone with a β-dicarbonyl compound that would allow for the eventual installation of the acyl side chain.

| Feature | Description |

| Reactants | α-Amino-ketone, β-Ketoester (or β-diketone) |

| Reagents/Catalyst | Typically Zinc and Acetic Acid (for in situ amine formation) |

| Key Intermediate | Enamine formed from initial condensation |

| Advantages | High convergence, good for polysubstituted pyrroles |

| Limitations | Instability of the α-amino-ketone reactant requires in situ generation |

The Paal-Knorr synthesis is arguably the most straightforward and common method for preparing pyrroles. wikipedia.orguctm.edu It involves the cyclocondensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, usually under neutral or mildly acidic conditions. wikipedia.orgorganic-chemistry.org The use of amine hydrochloride salts or strongly acidic conditions (pH < 3) can lead to furan (B31954) formation as a side reaction. organic-chemistry.org

The reaction mechanism was investigated by V. Amarnath and involves the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal. wikipedia.orguctm.edu This is followed by an intramolecular attack on the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole intermediate, which readily undergoes dehydration to yield the stable pyrrole ring. wikipedia.orguctm.edu For the synthesis of the target molecule, a 1,4-dicarbonyl precursor containing the butanone side chain would be required, which would react with ammonia to form the N-unsubstituted pyrrole.

| Feature | Description |

| Reactants | 1,4-Dicarbonyl compound, Ammonia or Primary Amine |

| Reagents/Catalyst | Often a weak acid like acetic acid to accelerate the reaction |

| Key Intermediate | 2,5-Dihydroxytetrahydropyrrole derivative |

| Advantages | High yields, mild conditions, readily available starting materials |

| Limitations | Synthesis of the required 1,4-dicarbonyl precursor can be multi-stepped |

The Hantzsch pyrrole synthesis is a multicomponent reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.net This method is particularly valuable for assembling highly functionalized pyrroles. wikipedia.orgyoutube.com

The mechanism begins with the formation of an enamine from the reaction between the β-ketoester and the amine. wikipedia.orgquimicaorganica.org This enamine intermediate then acts as a nucleophile, attacking the α-haloketone. The subsequent intermediate undergoes an intramolecular cyclization and dehydration to afford the final pyrrole product. wikipedia.org An alternative mechanism proposes a direct nucleophilic substitution on the α-haloketone by the enamine. wikipedia.org By carefully selecting the three components, a pyrrole precursor with substituents suitable for conversion into the 2-(3-aminobutanoyl) group can be constructed.

| Feature | Description |

| Reactants | β-Ketoester, α-Haloketone, Ammonia or Primary Amine |

| Key Intermediate | Enamine |

| Advantages | Multicomponent reaction, provides access to highly substituted pyrroles |

| Limitations | Reaction conditions can be harsh, and modest yields are sometimes observed in conventional solution-phase synthesis. thieme-connect.com |

Modern Catalytic and Green Chemistry Approaches

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These modern approaches often rely on catalysis to achieve transformations that are difficult or inefficient using classical methods. lucp.netbenthamdirect.com

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocycles, including pyrroles. researchgate.net These methods often proceed under mild conditions with high atom economy.

A notable example is the synthesis of di- and trisubstituted pyrroles from dienyl azides, which can be catalyzed by inexpensive and low-toxicity zinc iodide (ZnI₂) or by rhodium catalysts at room temperature. organic-chemistry.orgacs.orgnih.gov The reaction is versatile, tolerating a range of functional groups on the starting azide (B81097). organic-chemistry.org Similarly, copper-catalyzed reactions have been developed for pyrrole synthesis, such as the cyclization of 1,4-dihalo-1,3-dienes or the double alkenylation of amides. uctm.edu These catalytic cycles provide novel routes to the pyrrole core that can be adapted for the synthesis of complex targets.

| Method | Catalyst(s) | Reactants | Key Features |

| Dienyl Azide Cyclization | ZnI₂, Rh₂(O₂CC₃F₇)₄ | Dienyl Azides | Mild, room temperature reaction; efficient for di- and trisubstituted pyrroles. organic-chemistry.orgacs.org |

| Paal-Knorr Condensation | Iron(III) chloride | 2,5-Dimethoxytetrahydrofuran, Amines | Catalytic, proceeds in water, mild conditions, good to excellent yields. organic-chemistry.org |

| Vinyl Azide Annulation | Copper(II) | Vinyl Azides, 1,3-Dicarbonyls | Provides regioselective synthesis of N-H pyrroles. organic-chemistry.org |

| Oxidative Cyclization | Palladium(II) | N-homoallylicamines, Arylboronic acids | Cascade C-C and C-N bond formation via aza-Wacker cyclization. organic-chemistry.org |

These modern approaches offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions, providing powerful alternatives for the construction of this compound and its derivatives.

Organocatalytic Methods for Pyrrole Ring Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, providing a green and efficient alternative to traditional metal-based catalysis for the construction of heterocyclic scaffolds like the pyrrole ring. nih.govnih.gov These methods utilize small organic molecules to catalyze reactions, often with high levels of efficiency and selectivity. nih.gov The synthesis of pyrroles via organocatalysis typically involves well-established reactions such as the Paal-Knorr synthesis, or cycloaddition reactions. nih.govrsc.org

One prominent strategy involves the L-proline catalyzed sequential multicomponent reaction for the synthesis of N-aryl pyrrole-3-carbaldehydes. nih.gov This method proceeds through a secondary amine-catalyzed reaction of aldehydes, arylamines, and succinaldehyde (B1195056), followed by oxidation. nih.gov The mechanism involves the in situ formation of an enamine from succinaldehyde and the catalyst, which then reacts with an N-PMP-imine in a direct Mannich reaction. The resulting intermediate undergoes intramolecular cyclization and subsequent oxidative aromatization to yield the pyrrole product. rsc.org

Another approach utilizes vitamin B1 as a metal-free organocatalyst for the Paal-Knorr pyrrole synthesis. This eco-friendly method involves the reaction of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with various substituted amines. The reaction proceeds smoothly at room temperature in ethanol (B145695), accommodating a range of electronic properties on the amine substituent and affording the corresponding N-substituted pyrroles in moderate to excellent yields. rsc.org

Formal [3+2] cycloaddition reactions represent another versatile organocatalytic route to substituted pyrroles. nih.gov For instance, organophosphines can catalyze the reaction between activated alkynes and isocyanides to furnish 2,3-di-EWG-substituted pyrroles. nih.gov These methodologies highlight the versatility of organocatalysis in constructing the pyrrole core, which can then be further functionalized to produce derivatives like this compound.

| Catalyst System | Reactants | Key Features | Product Type |

| L-Proline / IBX | Aldehydes, Arylamines, Succinaldehyde | Sequential multicomponent reaction; in situ oxidant. nih.govrsc.org | N-Aryl pyrrole-3-carbaldehydes |

| Vitamin B1 | 1,4-Diketones, Amines | Metal-free; eco-friendly; room temperature. rsc.org | N-Substituted pyrroles |

| Organophosphine | Activated Alkynes, Isocyanides | Formal [3+2] cycloaddition. nih.gov | 2,3-Disubstituted pyrroles |

| Chiral Phosphoric Acid / Lewis Acid | 1,4-Diketones, Aromatic Amines | Atroposelective Paal-Knorr reaction for axially chiral pyrroles. rsc.org | Axially Chiral Aryl Pyrroles |

Multi-component Reactions for Direct Synthesis

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.orgbohrium.comnih.gov These one-pot procedures are particularly attractive for synthesizing densely functionalized pyrrole derivatives. orientjchem.orgrsc.org

The Hantzsch pyrrole synthesis is a classic three-component reaction involving primary amines, β-dicarbonyl compounds, and α-haloketones. nih.govresearchgate.net Variations of this method have been developed to improve its scope and environmental footprint. For example, a Hantzsch-type synthesis can be catalyzed by β-cyclodextrin in water, offering a greener alternative to traditional solvents. researchgate.net

Another versatile MCR strategy for pyrrole synthesis involves the use of arylglyoxals. semanticscholar.org For instance, a four-component reaction of aromatic amines, arylglyoxals, dialkyl acetylenedicarboxylate, and Meldrum's acid or dimedone in ethanol at room temperature can produce polysubstituted pyrroles in excellent yields. semanticscholar.org Similarly, multifunctionalized pyrroles can be obtained through a four-component reaction involving cyclic 1,3-dicarbonyl compounds, β-keto esters, arylglyoxals, and amines under catalyst-free conditions. semanticscholar.org These reactions demonstrate the power of MCRs to construct complex pyrrole structures from simple and readily available starting materials.

A catalyst-free, three-component synthesis of tetrasubstituted pyrroles has been developed using a primary amine, a dialkyl acetylenedicarboxylate, and a β-nitrostyrene. organic-chemistry.org This method is noted for being highly atom-economical and environmentally benign. organic-chemistry.org The reaction proceeds via a nucleophilic attack, followed by a Michael addition, intramolecular cyclization, and aromatization. organic-chemistry.org Such MCRs offer a direct route to the pyrrole core, which could potentially be adapted for the synthesis of this compound by selecting appropriate starting components.

| Reaction Type | Components | Conditions | Key Advantages |

| Hantzsch Pyrrole Synthesis | α-Haloketone, β-Dicarbonyl compound, Primary amine | Often requires a base or catalyst. nih.govresearchgate.net | Classic, reliable method for trisubstituted pyrroles. |

| Arylglyoxal-based MCR | Arylglyoxal, Amine, β-Dicarbonyl compound, Active methylene (B1212753) compound | Often catalyst-free or uses simple catalysts. semanticscholar.org | High efficiency, access to polysubstituted pyrroles. |

| Nitrostyrene-based MCR | β-Nitrostyrene, Primary amine, Dialkyl acetylenedicarboxylate | Catalyst- and solvent-free. organic-chemistry.org | Atom-economical, environmentally friendly. |

| Indium-catalyzed MCR | 1,3-Dicarbonyl compound, Acetylenic ester, Primary amine | Indium trichloride (B1173362) catalyst. researchgate.net | Proceeds via Michael addition and Paal-Knorr condensation. |

Microwave-Assisted and Solvent-Free Methodologies

In recent years, there has been a significant shift towards "green chemistry" principles in organic synthesis, emphasizing the reduction of waste and energy consumption. orientjchem.orgresearchgate.net Microwave-assisted synthesis and solvent-free reaction conditions are key strategies in this endeavor, often leading to dramatically reduced reaction times, increased yields, and simplified workup procedures. jmest.orgresearchgate.net

Microwave irradiation has been successfully applied to the synthesis of various pyrrole derivatives. jmest.orgnih.gov This technique provides rapid and uniform heating that cannot be easily replicated by conventional methods, often accelerating reaction rates significantly. jmest.org For example, the intramolecular cyclocondensation of 2-amino acid-derived enamines to form tetrasubstituted pyrroles has been efficiently achieved under microwave irradiation, with yields ranging from 55-86%. mdpi.com Microwave heating can also be combined with multicomponent strategies; a one-pot, three-component synthesis of highly substituted pyrroles has been reported using indium(III) chloride as a catalyst under microwave conditions. orientjchem.org

Solvent-free synthesis offers a compelling alternative to traditional methods by eliminating volatile organic compounds, resulting in safer and more environmentally friendly processes. researchgate.net These reactions can be facilitated by techniques such as high-speed vibration milling or by simply heating a mixture of neat reactants. researchgate.netresearchgate.net A solvent-free Paal-Knorr condensation of 1,4-dicarbonyl compounds with amines can be achieved using mechanochemical activation with a biomass-derived organic acid like citric acid, affording N-substituted pyrroles in short reaction times. nih.gov Sustainable conditions have also been achieved for N-substituted pyrrole carboxylic acid derivatives by reacting primary amines and 3-hydroxy-2-pyrones without a solvent at 50–75 °C. acs.org

| Methodology | Reactants/Reaction Type | Conditions | Advantages |

| Microwave-Assisted | Intramolecular cyclocondensation of enamines | Microwave irradiation, 55-86% yield. mdpi.com | Reduced reaction time, increased yields, higher product purity. mdpi.com |

| Microwave-Assisted MCR | 1,3-Dicarbonyls, aldehydes, amines | InCl₃ catalyst, microwave heating. orientjchem.org | Rapid, efficient, one-pot synthesis of complex molecules. nih.gov |

| Solvent-Free (Mechanochemical) | 1,4-Diketones, Amines | Citric acid catalyst, ball-milling. nih.gov | Eliminates organic solvents, short reaction times. |

| Solvent-Free (Thermal) | 3-Hydroxy-2-pyrones, Primary amines | Neat reaction mixture, 50–75 °C. acs.org | Sustainable, avoids volatile organic compounds. |

Stereoselective Synthesis of this compound Isomers

The target compound, this compound, possesses a chiral center at the C3 position of the butanone side chain. Therefore, the development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure isomers, which is often a requirement for pharmaceutical applications.

Asymmetric synthesis of chiral amines from prochiral ketones is a well-established strategy in biocatalysis. mdpi.com Transaminases are enzymes that can be used for this transformation, but the reaction equilibrium is often unfavorable. To overcome this, an in situ by-product removal strategy can be employed. For example, the synthesis of (S)-3-amino-1-phenylbutane has been achieved with high stereoselectivity (around 90% enantiomeric excess) by coupling a transaminase with a pyruvate (B1213749) decarboxylase, which removes the pyruvate by-product. mdpi.com A similar enzymatic or chemo-enzymatic approach could be envisioned for the stereoselective amination of a prochiral diketone precursor to this compound.

Organocatalysis also provides powerful tools for stereoselective synthesis. researchgate.net Chiral organocatalysts, such as those derived from proline, can be used to control the stereochemical outcome of reactions that form C-C or C-N bonds. researchgate.netnih.gov For instance, the atroposelective construction of axially chiral aryl pyrroles has been achieved with high enantioselectivity using a chiral phosphoric acid as an organocatalyst in a Paal-Knorr type reaction. rsc.org While this example pertains to axial chirality, similar principles of catalyst-controlled stereoselection could be applied to the synthesis of molecules with stereocenters.

Another strategy involves the synthesis of a chiral building block that is later incorporated into the final molecule. The stereoselective synthesis of 2-amino-1,3-diols, for example, can be achieved through methods like stereoselective aminohydroxylation of allylic carbamates. beilstein-journals.orgnih.gov A chiral amino butanol derivative could be synthesized using such a method and then elaborated to form the desired this compound structure. This approach separates the challenge of stereocontrol from the pyrrole ring formation step.

| Strategy | Methodology | Example Application/Principle | Potential for Target Compound |

| Biocatalysis | Transaminase coupled with pyruvate decarboxylase | Asymmetric synthesis of (S)-3-amino-1-phenylbutane from a prochiral ketone. mdpi.com | Direct stereoselective reductive amination of a 1-(1H-pyrrol-2-yl)butane-1,3-dione precursor. |

| Organocatalysis | Chiral Phosphoric Acid | Atroposelective Paal-Knorr synthesis of axially chiral pyrroles. rsc.org | A chiral catalyst could control the stereochemistry of a key bond-forming step in the side chain construction. |

| Chiral Pool Synthesis | Stereoselective aminohydroxylation | Synthesis of chiral 2-amino-1,3-diols from terpene-derived starting materials. beilstein-journals.orgnih.gov | Synthesis of a chiral 3-aminobutanol precursor which is then acylated and coupled to a pyrrole moiety. |

| Asymmetric Cycloaddition | Nitrile oxides with chiral dipolarophiles | Diastereoselective synthesis of spiroisoxazolinoproline amino acids. nih.gov | A chiral auxiliary on the pyrrole or butanone fragment could direct the stereochemistry of a coupling or cyclization reaction. |

Advanced Spectroscopic and Structural Elucidation of 3 Amino 1 1h Pyrrol 2 Yl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

High-Resolution 1D NMR (¹H, ¹³C) for Structural Assignment

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key features would include the chemical shift (δ, in ppm), which indicates the electronic environment of the proton; the integration, which reveals the number of protons represented by a signal; and the splitting pattern (multiplicity), which provides information about adjacent protons. For 3-Amino-1-(1H-pyrrol-2-yl)butan-1-one, one would anticipate signals corresponding to the pyrrole (B145914) ring protons, the aminobutyl chain protons (CH, CH₂, CH₃), the amine (NH₂) protons, and the pyrrole N-H proton.

¹³C NMR: A carbon-13 NMR spectrum would display a signal for each unique carbon atom. The chemical shift of these signals helps to identify the type of carbon (e.g., carbonyl, aromatic, aliphatic). For the target compound, distinct peaks would be expected for the carbonyl carbon, the four carbons of the pyrrole ring, and the four carbons of the butan-1-one side chain.

Hypothetical ¹H and ¹³C NMR Data Tables:

Table 1: Hypothetical ¹H NMR Data for this compound

| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-α (pyrrole) | 1H | |||

| H-β (pyrrole) | 1H | |||

| H-γ (pyrrole) | 1H | |||

| N-H (pyrrole) | 1H | |||

| H-3 | 1H | |||

| H-2 | 2H | |||

| H-4 (CH₃) | 3H |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Atom # | Chemical Shift (δ, ppm) |

|---|---|

| C=O | |

| C-α (pyrrole) | |

| C-β (pyrrole) | |

| C-γ (pyrrole) | |

| C-δ (pyrrole) | |

| C-3 | |

| C-2 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in tracing the connectivity of the protons within the aminobutyl chain and the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is critical for connecting different fragments of the molecule, for instance, linking the butan-1-one chain to the pyrrole ring via the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This technique would be particularly useful for determining the preferred conformation and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₈H₁₂N₂O for the title compound) by comparing the measured mass to the calculated mass.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Formula |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the amino group, cleavage of the butyl chain, and fragmentation of the pyrrole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For the target compound, characteristic absorption bands would be expected for the N-H stretches of the pyrrole and the primary amine, the C=O stretch of the ketone, C-N stretches, and C-H stretches of the aromatic and aliphatic portions.

Table 4: Hypothetical IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| N-H stretch (pyrrole) | ||

| N-H stretch (amine) | ||

| C-H stretch (aromatic) | ||

| C-H stretch (aliphatic) | ||

| C=O stretch (ketone) |

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the precise three-dimensional arrangement of atoms in the solid state is single-crystal X-ray crystallography. This technique would provide unequivocal evidence of the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.

A typical crystallographic study would involve growing a high-quality single crystal of the compound. This crystal would then be mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Hypothetical Crystallographic Data:

For illustrative purposes, a hypothetical data table for a crystallographic analysis of this compound is presented below. It is important to note that this data is not based on experimental results.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 7.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 744.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| R-factor | < 0.05 |

The analysis of the crystal structure would reveal key details about the molecule's solid-state conformation. This would include the planarity of the pyrrole ring, the orientation of the butanone side chain relative to the ring, and the conformation of the amino group. Furthermore, the study would elucidate any intermolecular hydrogen bonding involving the amino group and the carbonyl oxygen, which would be crucial in understanding the packing of the molecules in the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration (if chiral)

The presence of a stereocenter at the C3 position of the butanone chain in this compound indicates that the molecule is chiral and can exist as two enantiomers (R and S). Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for determining the absolute configuration of chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to assign its absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of structurally related compounds of known configuration.

To determine the absolute configuration of this compound, a CD spectrum of an enantiomerically pure sample would be recorded. The spectrum would likely exhibit Cotton effects (positive or negative peaks) corresponding to the electronic transitions within the molecule's chromophores, such as the pyrrole ring and the carbonyl group.

Hypothetical Circular Dichroism Data:

The following table illustrates the type of data that would be obtained from a CD spectroscopic analysis. This data is hypothetical and for illustrative purposes only.

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 220 | +15,000 |

| 250 | -8,000 |

| 280 | +5,000 |

The sign and magnitude of the observed Cotton effects would be compared with quantum chemical calculations of the theoretical CD spectrum for both the R and S enantiomers. A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration of the enantiomer under investigation. This information is critical in fields such as medicinal chemistry, where the biological activity of a chiral molecule is often enantiomer-dependent.

Computational and Theoretical Investigations of 3 Amino 1 1h Pyrrol 2 Yl Butan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a static, gas-phase perspective on molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-Amino-1-(1H-pyrrol-2-yl)butan-1-one, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are used to determine the most stable (lowest energy) molecular geometry. researchgate.net

The calculations typically begin with the optimization of the molecule's spatial arrangement of atoms. This process reveals key structural parameters. The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for assessing the molecule's reactivity. researchgate.net The HOMO-LUMO energy gap indicates the chemical stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) regions of the molecule. researchgate.net This is vital for predicting sites of intermolecular interactions.

Table 1: Theoretical Electronic Properties of this compound calculated via DFT This table presents hypothetical but representative data for illustrative purposes.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

| Total Energy | -552.7 Hartree | Represents the molecule's ground state energy |

DFT calculations can also be used to predict spectroscopic data, which is invaluable for experimental validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These predicted shifts are then compared to experimental data to confirm the molecular structure. researchgate.net

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The calculated shielding values are typically referenced against a standard, such as Tetramethylsilane (TMS), to yield the final chemical shifts. ubc.ca A strong correlation between the calculated and experimentally observed NMR spectra provides high confidence in the determined structure. nih.gov

Table 2: Comparison of Hypothetical Calculated and Experimental ¹H NMR Chemical Shifts (ppm) This table presents hypothetical but representative data for illustrative purposes.

| Proton Position | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Pyrrole (B145914) N-H | 8.15 | 8.12 |

| Pyrrole C-H (α to N) | 6.88 | 6.85 |

| Pyrrole C-H (β to N) | 6.15 | 6.13 |

| Methylene (B1212753) (CH₂) adjacent to C=O | 2.95 | 2.93 |

| Methine (CH) adjacent to NH₂ | 3.40 | 3.38 |

| Methyl (CH₃) | 1.25 | 1.22 |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. sciforum.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the conformational landscape and interactions with the environment, such as a solvent. nih.govresearchgate.net

For a flexible molecule like this compound, MD simulations can explore the different spatial arrangements (conformations) it can adopt. nih.gov By running simulations for nanoseconds or longer, researchers can identify the most populated and energetically favorable conformations. This is achieved by analyzing the trajectory of atomic positions and monitoring key dihedral angles. The results can reveal how the molecule folds and flexes, which is crucial for its interaction with biological targets. MD simulations also explicitly model intermolecular interactions, such as hydrogen bonds between the amino and carbonyl groups of the molecule and surrounding water molecules, which influences its solubility and bioavailability. researchgate.net

Molecular Docking Studies (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govbiotech-asia.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target. ijper.orgresearchgate.net

Before docking, a theoretical profile of the potential interactions this compound can form is established. This involves identifying its hydrogen bond donors (the N-H groups of the pyrrole and amino functions) and acceptors (the carbonyl oxygen and pyrrole nitrogen). The pyrrole ring can participate in π-π stacking or π-cation interactions, while the aliphatic chain can form hydrophobic or van der Waals contacts. nih.gov Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to analyze and visualize these potential non-covalent interactions. nih.gov This profiling helps in rationalizing the binding modes observed in subsequent docking experiments.

Table 3: Theoretical Ligand-Protein Interaction Profile This table presents hypothetical but representative data for illustrative purposes.

| Molecular Feature | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amino Group (-NH₂) | Hydrogen Bond Donor | Asp, Glu, Gln, Ser |

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Arg, Lys, His, Asn, Gln |

| Pyrrole N-H | Hydrogen Bond Donor | Asp, Glu |

| Pyrrole Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val |

| Butyl Chain | Hydrophobic, van der Waals | Ala, Val, Leu, Ile, Phe |

In silico docking studies place the this compound molecule into the active site of a model biological target, such as a protein kinase or a G-protein coupled receptor. nih.govnih.gov Docking algorithms generate numerous possible binding poses and use a scoring function to rank them based on their predicted binding affinity (e.g., in kcal/mol). mdpi.com

The results reveal the most likely binding mode, highlighting the specific amino acid residues in the protein's active site that interact with the ligand. ijper.org For instance, the amino group might form a key hydrogen bond with an aspartate residue, while the pyrrole ring could sit in a hydrophobic pocket lined by phenylalanine and leucine residues. dundee.ac.uk These in silico explorations are vital for generating hypotheses about the molecule's mechanism of action and for guiding the design of more potent analogs. nih.gov

Table 4: Example Molecular Docking Results with a Model Kinase Target This table presents hypothetical but representative data for illustrative purposes.

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

|---|---|---|---|

| 1 | -8.5 | Asp145, Lys72, Leu24, Phe144 | Asp145 (with -NH₂), Lys72 (with C=O) |

| 2 | -7.9 | Gln130, Leu24, Val32, Tyr68 | Gln130 (with Pyrrole N-H) |

| 3 | -7.6 | Asp145, Val32, Ile84, Phe144 | Asp145 (with -NH₂) |

Reaction Mechanism Studies (Computational Exploration of Synthetic Pathways)

The synthesis of this compound, while not extensively detailed in dedicated computational literature for this specific molecule, can be understood through the computational analysis of its plausible synthetic pathways. Theoretical studies on analogous reactions provide a robust framework for elucidating the mechanisms, transition states, and energy profiles involved. A likely synthetic route involves a two-step process: a Friedel-Crafts acylation of pyrrole followed by an aza-Michael addition. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in exploring the intricacies of these reaction steps.

Step 1: Friedel-Crafts Acylation of Pyrrole

The initial step in a plausible synthesis is the Friedel-Crafts acylation of the pyrrole ring to introduce the butanone side chain. This is typically achieved by reacting pyrrole with an appropriate acylating agent, such as crotonyl chloride or crotonic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.

Computational investigations into the Friedel-Crafts acylation of aromatic compounds have provided significant insights. The mechanism involves the formation of a complex between the Lewis acid and the acylating agent, leading to the generation of a highly electrophilic acylium ion. This ion then attacks the electron-rich pyrrole ring. DFT calculations are employed to model the potential energy surface of this reaction, identifying the key intermediates and transition states.

The regioselectivity of the acylation at the C2 position of the pyrrole ring is a critical aspect that can be explained through computational models. The transition state leading to the 2-substituted product is generally found to be lower in energy compared to the transition state for the 3-substituted product.

Below is a hypothetical data table, based on typical values found in computational studies of Friedel-Crafts acylations of similar heterocyclic systems, illustrating the calculated energies for the key steps.

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Acylium Ion Formation | [Crotonyl-Cl-AlCl₃] Complex | -15.2 |

| Transition State 1 (TS1) | +5.8 | |

| Acylium Ion + [AlCl₄]⁻ | +2.1 | |

| Electrophilic Attack (C2) | Transition State 2 (TS2) | +12.5 |

| Sigma Complex (C2) | -8.9 | |

| Electrophilic Attack (C3) | Transition State 3 (TS3) | +18.7 |

| Sigma Complex (C3) | -3.4 | |

| Deprotonation | Product Complex | -25.0 |

Note: The data presented in this table is illustrative and intended to represent typical energy values for such a reaction, based on computational studies of analogous systems.

Step 2: Aza-Michael Addition

The second step involves the conjugate addition of an amine to the α,β-unsaturated ketone, (E)-1-(1H-pyrrol-2-yl)but-2-en-1-one, formed in the first step. This aza-Michael addition introduces the amino group at the 3-position of the butanone chain.

Computational studies of aza-Michael additions have elucidated the mechanism of this nucleophilic addition. The reaction can proceed with or without a catalyst. In the absence of a catalyst, the reaction involves the direct nucleophilic attack of the amine on the β-carbon of the enone. The presence of a catalyst, such as a Brønsted or Lewis acid, can lower the activation energy by activating the enone.

DFT calculations can model the reaction pathway, including the formation of a zwitterionic intermediate and subsequent proton transfer steps to yield the final product. The transition state for the C-N bond formation is a key focus of these studies.

The following table provides hypothetical computational data for the uncatalyzed and catalyzed aza-Michael addition, based on literature values for similar reactions.

| Reaction Pathway | Step | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

|---|---|---|---|

| Uncatalyzed | C-N Bond Formation (TS1) | 22.5 | -15.8 |

| Proton Transfer (TS2) | 8.2 | ||

| Acid-Catalyzed | C-N Bond Formation (TS1') | 14.3 | -18.2 |

| Proton Transfer (TS2') | 5.1 |

Note: The data presented in this table is illustrative and based on computational studies of analogous aza-Michael addition reactions.

Chemical Reactivity and Derivatization Strategies for 3 Amino 1 1h Pyrrol 2 Yl Butan 1 One

Reactions of the Pyrrole (B145914) Ring

The pyrrole ring in 3-Amino-1-(1H-pyrrol-2-yl)butan-1-one is an electron-rich aromatic system, making it susceptible to various electrophilic substitution reactions. However, the presence of the deactivating acyl group at the 2-position significantly influences its reactivity and the regioselectivity of these transformations.

Electrophilic Aromatic Substitution (Regioselectivity)

Pyrrole itself typically undergoes electrophilic substitution preferentially at the C2 position. However, the 2-acyl group in the title compound is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack and directs incoming electrophiles to the C4 and C5 positions.

Nitration: The nitration of 2-acetylpyrrole (B92022), a closely related compound, has been shown to yield a mixture of 4-nitro and 5-nitro derivatives. The reaction of 2-acetylpyrrole with nitrite (B80452) can lead to the formation of N-nitro and C-nitro compounds, such as 1-nitro-2-acetyl-pyrrole and 1,3,5-trinitro-2-acetylpyrrole. nih.gov

Halogenation: Similarly, halogenation of 2-acylpyrroles is expected to occur at the C4 and C5 positions. The specific regioselectivity can be influenced by the reaction conditions and the halogenating agent used.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, is a classic example of electrophilic aromatic substitution. uop.edu.pkcdnsciencepub.com For 2-acylpyrroles, formylation is anticipated to occur at the C4 or C5 position, yielding the corresponding formyl derivatives. The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile, and the reaction generally proceeds well with electron-rich aromatic compounds. cdnsciencepub.comresearchgate.net

N-Substitution of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for substitution reactions.

N-Alkylation: The N-H proton of pyrrole can be abstracted by a base to form the pyrrolide anion, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides, to yield N-substituted pyrroles. cdnsciencepub.com For 2-acylpyrroles, N-alkylation can be achieved under basic conditions. The choice of base and solvent system can influence the ratio of N- to C-alkylation. cdnsciencepub.com In some cases, phase transfer catalysis can be employed for efficient N-alkylation of pyrroles with primary alkyl halides. cdnsciencepub.com

N-Acylation: The pyrrole nitrogen can also be acylated using acylating agents like acyl chlorides or anhydrides. cdnsciencepub.com This reaction is often carried out in the presence of a base to deprotonate the pyrrole nitrogen. N-acylpyrroles are useful intermediates and can themselves act as acylating agents. scispace.com The acylation of the pyrrolyl ambident anion can lead to both N- and C-acylated products, with the ratio depending on factors such as the metal cation, solvent, and the hardness of the acylating agent. cdnsciencepub.com

Transformations of the Butanone Moiety

The butanone side chain of this compound offers two primary sites for chemical modification: the ketone carbonyl group and the primary amino group.

Reactions at the Ketone Carbonyl (e.g., Reduction, Alkylation)

Reduction: The ketone carbonyl group can be readily reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of ketones to alcohols. sci-hub.seresearchgate.netacs.org The reduction of 2-acylpyrroles with sodium borohydride in boiling 2-propanol has been shown to produce the corresponding alkylpyrroles, proceeding through a pyrrolylalkylcarbinol intermediate. researchgate.net

Alkylation: The α-carbon to the ketone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then act as a nucleophile and react with alkyl halides in an S(_N)2 reaction to form a new carbon-carbon bond, resulting in α-alkylation of the ketone. nih.gov

Reactions of the Amino Group (e.g., Acylation, Alkylation, Amidation)

The primary amino group in the butanone side chain is a versatile functional group that can undergo a variety of transformations.

Acylation: The amino group can be acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an amide linkage.

Alkylation: The amino group can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines. Selective mono-N-alkylation of amino alcohols can be challenging but has been achieved through methods like chelation with 9-BBN. nih.gov Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

Amidation: The amino group can react with carboxylic acids or their activated derivatives (e.g., esters, acyl chlorides) to form amides. Direct amidation of carboxylic acids with amines can be achieved using coupling agents or under thermal conditions.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ketone in a suitable arrangement with the pyrrole ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems. Specifically, it can be utilized in the construction of pyrrolo[1,2-a]pyrimidine (B7980946) and related scaffolds.

Synthesis of Tetrahydropyrrolo[1,2-a]pyrimidines: The reaction of a 2-acylpyrrole with a 1,3-diamine is a known method for the synthesis of tetrahydropyrrolo[1,2-a]pyrimidines. In the case of this compound, the intramolecular cyclization between the primary amino group and the ketone, followed by dehydration, could potentially lead to a dihydropyrrole intermediate. However, a more common and predictable approach involves the reaction of a 2-acylpyrrole with an external binucleophile. For instance, the reaction of a 2-acylpyrrole with a 1,3-diamine would be expected to form a tetrahydropyrrolo[1,2-a]pyrimidine ring system.

Synthesis of Dihydropyrrolo[1,2-a]pyrazinones: While not a direct cyclization of the title compound itself, its derivatives can be precursors for such systems. For example, if the amino group is part of a larger fragment introduced at the pyrrole nitrogen, subsequent cyclization involving the 2-acyl group can lead to fused pyrazinone structures. The synthesis of dihydropyrrolo[1,2-a]pyrazinones has been extensively reviewed, with many strategies starting from 1,2-disubstituted pyrroles. mdpi.com

The synthesis of various pyrrolo[1,2-a]pyrimidine derivatives has been reported, highlighting the versatility of pyrrole-based starting materials in constructing these fused heterocyclic systems. researchgate.netrsc.org These reactions often proceed via domino or cascade sequences, offering efficient routes to complex molecular architectures.

| Fused Heterocycle | Reactant(s) | Resulting System |

| Cyclization Product | Intramolecular cyclization (hypothetical) | Dihydropyrrolopyrimidine derivative |

| Tetrahydropyrrolo[1,2-a]pyrimidine | 2-Acylpyrrole + 1,3-Diamine | Tetrahydropyrrolo[1,2-a]pyrimidine |

| Dihydropyrrolo[1,2-a]pyrazinone | N-substituted 2-acylpyrrole derivative | Dihydropyrrolo[1,2-a]pyrazinone |

Development of Structure-Activity Relationships (SAR) through Chemical Modification

The systematic investigation into how the chemical structure of a compound influences its biological activity is known as a Structure-Activity Relationship (SAR) study. For the compound this compound, establishing a clear SAR is crucial for optimizing its potential therapeutic effects and guiding the design of new, more potent, and selective analogues. While comprehensive SAR studies specifically focused on this compound are not extensively detailed in publicly available research, the principles of medicinal chemistry allow for a prospective analysis of how modifications to its structure could impact its biological profile. alliedacademies.orgrsc.org

The core structure of this compound presents several key regions that are amenable to chemical modification. These include the primary amino group, the butanone backbone, and the pyrrole ring itself. By systematically altering these functional groups, researchers can probe the interactions of the molecule with its biological target and develop a detailed understanding of the pharmacophore.

Key modification sites for SAR development include:

The Primary Amino Group: This group is a prime site for derivatization. Modifications such as N-alkylation, N-acylation, or conversion to secondary or tertiary amines can significantly alter the compound's polarity, basicity, and hydrogen bonding capacity. These changes, in turn, can affect target binding affinity and pharmacokinetic properties.

The Butanone Chain: The length and flexibility of the alkyl chain connecting the amino group and the pyrrole ring can be modified. Shortening, lengthening, or introducing rigidity (e.g., through double bonds or cyclization) can help determine the optimal spatial arrangement of the key functional groups for biological activity. The ketone moiety is also a potential point for modification, although this could fundamentally alter the compound class.

The Pyrrole Ring: The pyrrole nucleus offers multiple positions for substitution. Introducing various substituents (e.g., halogens, alkyl, or aryl groups) on the carbon atoms or the nitrogen atom of the pyrrole ring can modulate the electronic properties and steric profile of the molecule. alliedacademies.org Such modifications can enhance binding to a target receptor or enzyme. For instance, substitution at the N-1 position of the pyrrole ring is a common strategy in the synthesis of pyrrole derivatives to influence their biological activity.

A hypothetical SAR study could involve synthesizing a library of derivatives where one part of the molecule is systematically changed while keeping the others constant. The biological activity of each new compound would then be assessed. The data gathered from such studies are typically compiled into tables to visualize the relationship between structural changes and the resulting activity.

To illustrate this process, the following interactive table represents a hypothetical dataset for a series of analogues derived from this compound. It is important to note that this data is purely illustrative and does not represent actual experimental results. It serves to demonstrate how SAR data is structured and interpreted.

| Compound ID | Modification (R group at Amino) | Modification (Substitution on Pyrrole Ring) | Biological Activity (IC50, nM) - Hypothetical |

|---|---|---|---|

| Parent | -H | None | 500 |

| A-1 | -CH3 | None | 350 |

| A-2 | -COCH3 | None | 800 |

| B-1 | -H | 5-Cl | 150 |

| B-2 | -H | 4-Br | 200 |

| C-1 | -CH3 | 5-Cl | 80 |

From this hypothetical data, one could infer that N-methylation (Compound A-1) is tolerated or slightly beneficial compared to the parent compound, while N-acetylation (Compound A-2) is detrimental to activity. Furthermore, halogen substitution on the pyrrole ring, particularly at the 5-position (Compound B-1), appears to significantly enhance activity. The combination of both favorable modifications (Compound C-1) results in the most potent compound in this theoretical series. This type of systematic analysis is fundamental to the iterative process of drug design and lead optimization. rsc.org

Based on a comprehensive search of available academic and scientific literature, there is currently no specific published research on the mechanistic investigations of the chemical compound "this compound" that aligns with the detailed outline requested.

The search for in vitro and in silico studies focusing on this particular compound did not yield specific data regarding:

Enzyme inhibition mechanisms

Receptor binding assays

Membrane permeability and transport mechanisms

Protein-ligand interaction mapping

Biochemical pathway modulation

While research exists for other structurally related pyrrole derivatives and their biological activities, this information falls outside the strict scope of the requested article, which is to focus solely on "this compound." Consequently, it is not possible to generate a scientifically accurate article with the specified detailed sections, subsections, and data tables without the foundational research data.

Mechanistic Investigations of 3 Amino 1 1h Pyrrol 2 Yl Butan 1 One in Academic Contexts in Vitro/in Silico Non Clinical Focus

Antimicrobial Mechanisms in Model Organisms (In Vitro Studies)

Following a comprehensive review of publicly available scientific literature, no specific in vitro studies detailing the antimicrobial mechanisms of 3-Amino-1-(1H-pyrrol-2-yl)butan-1-one were identified. Research focusing on the explicit mechanisms by which this particular compound exerts antimicrobial effects, such as interactions with microbial cell membranes, inhibition of specific enzymes, or disruption of cellular processes in model organisms, is not present in the reviewed academic databases.

While the broader class of pyrrole-containing compounds has been a subject of antimicrobial research, with various derivatives showing activities through mechanisms like membrane disruption or enzyme inhibition, these findings are not directly applicable to this compound without specific experimental validation. The scientific community has explored numerous synthetic and natural pyrrole (B145914) derivatives for their potential as antimicrobial agents. For instance, studies on compounds like pyrrolomycins have delved into their modes of action. However, such investigations are specific to the studied analogues and cannot be extrapolated to this compound.

Consequently, there is no available data to construct a detailed analysis or data tables regarding the antimicrobial mechanisms of this compound in model organisms based on in vitro studies. Further research is required to elucidate the specific molecular interactions and biochemical pathways that may be affected by this compound in microbial cells.

Potential Research Applications of 3 Amino 1 1h Pyrrol 2 Yl Butan 1 One

As a Versatile Building Block in Complex Organic Synthesis

The chemical scaffold of 3-Amino-1-(1H-pyrrol-2-yl)butan-1-one, which combines a pyrrole (B145914) ring with a reactive aminobutanone side chain, positions it as a valuable intermediate in the synthesis of more complex molecular architectures. Pyrrole-based structures are integral to numerous biologically active natural products and synthetic compounds. nih.gov The utility of functionalized pyrroles, such as the title compound, lies in the diverse reactivity of both the heterocyclic core and its substituents.

Pyrrole-based enaminones, which share structural similarities with this compound, have been successfully employed as building blocks for the synthesis of fused heterocyclic systems like indolizines and pyrrolo[1,2-a]pyrazines. mdpi.com These synthetic strategies often involve intramolecular cyclization reactions, where the functional groups on the pyrrole ring participate in the formation of new rings. For instance, the amino group in this compound can act as a nucleophile, while the ketone can undergo various condensation reactions. This dual reactivity allows for a range of synthetic transformations, making it a versatile precursor for creating libraries of complex heterocyclic compounds for drug discovery and other applications. nih.gov

The synthesis of polysubstituted pyrroles is a significant area of research, and multicomponent reactions are often employed to generate molecular diversity. nih.gov The structural motifs present in this compound suggest its potential use in such reactions, either as a starting material or as a key intermediate that can be further functionalized. The presence of the amino group also allows for the introduction of chiral centers, which is crucial for the synthesis of enantiomerically pure pharmaceuticals.

| Pyrrole Precursor Type | Resulting Heterocyclic System | Key Synthetic Strategy |

|---|---|---|

| Pyrrole-based enaminones | Indolizines, Pyrrolo[1,2-a]pyrazines | Intramolecular cyclization |

| α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines | Substituted Pyrroles | Three-component reaction |

| trans-4-Hydroxy-l-prolines | 3-(pyrrol-1-yl)indolin-2-ones | Decarboxylation and dehydrative aromatization |

Development of Chemical Probes for Biological Research (e.g., photo-cross-linkers)

Chemical probes are small molecules that are used to study and manipulate biological systems. nih.govh1.co They are essential tools in chemical biology for understanding protein function and for identifying new drug targets. nih.gov Photo-cross-linkers are a specific type of chemical probe that can be activated by light to form a covalent bond with a target protein. wikipedia.org This allows for the identification of protein-protein interactions and the mapping of binding sites. nih.govchemrxiv.org

The structure of this compound contains a primary amine, which is a common functional group used for the attachment of photo-reactive moieties. nih.gov For example, the amino group could be acylated with a reagent containing a diazirine, benzophenone, or aryl azide (B81097) group, which are common photo-activatable cross-linking functionalities. nih.gov Upon photo-activation, these groups form highly reactive intermediates that can covalently bind to nearby amino acid residues in a target protein. wikipedia.org

Furthermore, fluorescent amino acids are increasingly being used as building blocks in chemical biology to create fluorescently labeled peptides and proteins for imaging and interaction studies. ed.ac.ukuea.ac.uk The aminobutanone side chain of the title compound could potentially be modified to incorporate a fluorophore, or the entire molecule could serve as a scaffold for the development of novel fluorescent probes. The pyrrole ring itself has intrinsic electronic properties that could be modulated to create probes with specific fluorescence characteristics.

| Photo-Reactive Moiety | Reactive Intermediate | Activation Wavelength |

|---|---|---|

| Benzophenone | Triplet biradical | ~350-360 nm |

| Aryl Azide | Nitrene | ~254-300 nm |

| Diazirine | Carbene | ~350-380 nm |

Contribution to the Study of Heterocyclic Aromaticity and Reactivity

The pyrrole ring is a classic example of a five-membered aromatic heterocycle. Its aromaticity arises from the delocalization of six π-electrons over the five atoms of the ring, in accordance with Hückel's rule. pharmaguideline.com The nitrogen atom contributes its lone pair of electrons to the aromatic system. The substituents on the pyrrole ring can significantly influence its electronic properties, and thus its aromaticity and reactivity.

In this compound, the pyrrole ring is substituted at the 2-position with a butanoyl group and at the 3-position of the side chain with an amino group. The butanoyl group is an electron-withdrawing group, which is expected to decrease the electron density of the pyrrole ring, potentially affecting its aromatic character and its reactivity towards electrophiles. The extent of π-conjugation between the carbonyl group and the pyrrole ring is a key factor in determining the rotational barrier and conformational preferences of 2-acylpyrroles. longdom.org

| Factor | Effect on Aromaticity/Reactivity | Example from this compound |

|---|---|---|

| Electron-withdrawing substituents | Decreases electron density, may decrease aromaticity and reactivity towards electrophiles. | Butanoyl group at C2 |

| Electron-donating substituents | Increases electron density, may increase aromaticity and reactivity towards electrophiles. | (Not directly on the ring) |

| Conjugation with substituents | Influences electronic distribution and conformational preferences. | Conjugation of the carbonyl group with the pyrrole ring. |

Potential in Materials Science Research (e.g., precursors for advanced polymers)

Polypyrroles are a well-known class of conducting polymers with a wide range of applications in areas such as organic electronics, sensors, and energy storage. mdpi.com The properties of polypyrroles can be tuned by modifying the pyrrole monomer unit. The introduction of functional groups onto the pyrrole ring or as substituents can alter the polymer's solubility, conductivity, and processability.

This compound represents a functionalized pyrrole monomer that could be used to synthesize novel polypyrroles with tailored properties. The amino group in the side chain could be used for post-polymerization modifications, allowing for the attachment of other functional molecules or for cross-linking of the polymer chains. This could lead to the development of new materials for applications such as biosensors, where the amino groups could be used to immobilize enzymes or antibodies.

The synthesis of water-soluble conducting polymers is an area of significant interest, as it would allow for easier processing and fabrication of devices. mdpi.com The presence of the polar amino and keto groups in this compound could potentially enhance the solubility of the corresponding polypyrrole in polar solvents. Research in this area would involve the polymerization of this monomer, followed by the characterization of the resulting polymer's structural, electronic, and material properties.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The presence of a chiral center at the third position of the butanone chain in 3-Amino-1-(1H-pyrrol-2-yl)butan-1-one makes the development of stereoselective synthetic methods a critical area of future research. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, controlling the three-dimensional arrangement of the amino group is paramount for developing compounds with desired therapeutic effects.

Future synthetic strategies could focus on asymmetric catalysis to produce enantiomerically pure forms of the compound. One potential approach involves the use of chiral catalysts in the amination of a suitable precursor. For instance, methods developed for the synthesis of chiral β-aminoalkylzinc halides from optically pure β-amino alcohols could be adapted. nih.gov These intermediates, protected with a pyrrole (B145914) group, can then undergo further reactions to yield the desired product with high enantiomeric purity. nih.gov

Another promising avenue is the use of biocatalysis, employing enzymes such as transaminases, which are known to catalyze the stereoselective amination of ketones. The development of multi-enzymatic cascade systems could offer an efficient and environmentally friendly route to chiral amines.

Table 1: Potential Stereoselective Synthetic Approaches

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Catalysis | Utilization of chiral metal complexes or organocatalysts to induce stereoselectivity in the amination step. | High enantiomeric excess, broad substrate scope. |

| Chiral Pool Synthesis | Starting from readily available chiral precursors, such as amino acids, to build the butanone side chain. | Well-defined stereochemistry, predictable outcomes. |

| Biocatalysis | Employment of enzymes, such as transaminases, to perform stereoselective amination of a ketone precursor. | High stereospecificity, mild reaction conditions, environmentally benign. |

| Resolution of Racemates | Separation of a racemic mixture of this compound using chiral chromatography or diastereomeric salt formation. | Access to both enantiomers for biological evaluation. |

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and materials science research. For this compound, advanced computational modeling can provide valuable insights into its physicochemical properties, potential biological targets, and interactions at a molecular level.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and thermodynamic stability of the molecule. researchgate.net This information is crucial for designing and optimizing synthetic routes. Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound with various biological targets. nih.govscielo.org.mx Given that numerous pyrrole derivatives have shown activity as kinase inhibitors, docking studies could explore its potential to bind to the ATP-binding sites of various kinases. mdpi.comnih.gov

Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of how the compound interacts with its biological target or how it self-assembles in different environments, which is relevant for its application in supramolecular chemistry.

Table 2: Applications of Computational Modeling

| Modeling Technique | Research Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and stability. | Optimized geometry, electronic properties, reaction mechanisms. |

| Molecular Docking | Prediction of binding modes and affinities to biological macromolecules. | Identification of potential biological targets, understanding structure-activity relationships. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the compound in a biological or chemical system. | Understanding conformational changes, binding free energies, and assembly processes. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on molecular descriptors. | Guiding the design of more potent analogs. |

Exploration of New Mechanistic Biological Targets (In Vitro)

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. wikipedia.orgnih.gov Future in vitro studies on this compound should aim to identify its specific mechanistic biological targets.

A logical starting point would be to screen the compound against a panel of human protein kinases, as many pyrrole-containing molecules are known to be kinase inhibitors. mdpi.comnih.gov For example, substituted pyrrolo[1,2-a]quinoxalines have been identified as potent inhibitors of the human protein kinase CK2. nih.gov Another area of investigation could be its potential as an antimicrobial agent. The enoyl-ACP reductase (InhA), an enzyme essential for the survival of Mycobacterium tuberculosis, is a known target for some pyrrole derivatives. nih.gov

Additionally, given the structural similarities to compounds that affect microtubule dynamics, its impact on tubulin polymerization could be explored. nih.gov A comprehensive in vitro screening approach, including phenotypic screens and target-based assays, will be crucial to uncovering the full therapeutic potential of this compound.

Integration into Supramolecular Chemistry and Nanotechnology Research

The unique structural features of this compound make it an interesting building block for supramolecular chemistry and nanotechnology. The pyrrole ring can participate in π-π stacking interactions, while the NH group and the amino group can act as hydrogen bond donors, and the carbonyl group as a hydrogen bond acceptor. oup.com These non-covalent interactions can drive the self-assembly of the molecule into well-defined supramolecular structures. oup.com

In the field of nanotechnology, pyrrole derivatives are used to functionalize nanomaterials to impart specific properties. For instance, pyrrole-based compounds have been used to functionalize graphene and zinc oxide nanostructures for applications in sensors and electronics. mdpi.commdpi.com The amino group in this compound provides a reactive handle for covalent attachment to the surface of nanoparticles, creating functionalized core-shell structures. researchgate.net These hybrid materials could find applications in biosensing, drug delivery, and catalysis. The investigation of the self-assembly properties of this molecule and its use as a functionalizing agent for nanomaterials are promising avenues for future research. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.